1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
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Overview
Description
1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenyl group, which is further functionalized with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine typically involves the reaction of 1-methylpyrrolidine with a boronic acid derivative. The reaction is often carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions may include solvents such as tetrahydrofuran or dimethylformamide, and the temperature is usually maintained between 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy for cancer treatment.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane moiety can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets include enzymes and receptors that interact with boron-containing compounds, influencing pathways related to cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar structure but with a pyrazole ring instead of a pyrrolidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyrrolidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a pyrrolidine ring.
Uniqueness
1-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is unique due to its combination of a pyrrolidine ring and a dioxaborolane moiety, which imparts specific reactivity and stability. This makes it particularly useful in cross-coupling reactions and as a building block in organic synthesis .
Properties
Molecular Formula |
C17H26BNO2 |
---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
1-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-6-12-19(15)5/h8-11,15H,6-7,12H2,1-5H3 |
InChI Key |
MRXDFYWQTOWFCK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C |
Origin of Product |
United States |
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